2-(3-amino-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an amino group attached to the pyrazole ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of 3-amino-1H-pyrazole with 2-cyanobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino group and nitrile moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Lacks the benzonitrile moiety but shares the pyrazole core structure.
2-cyanobenzaldehyde: Contains the benzonitrile group but lacks the pyrazole ring.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of the pyrazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
1247428-25-6 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.